1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride
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Overview
Description
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride is a chemical compound known for its relevance in pharmaceutical research. It is often referred to as a related compound to Venlafaxine, an antidepressant medication. This compound has a molecular formula of C16H25NO2·HCl and a molecular weight of 299.84 .
Mechanism of Action
Target of Action
The primary targets of WY 45494 hydrochloride are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation and the body’s stress response.
Mode of Action
WY 45494 hydrochloride acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) . It binds to the serotonin and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters and increasing their availability in the synaptic cleft. This results in enhanced serotonergic and noradrenergic neurotransmission .
Biochemical Pathways
The increased availability of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, it can enhance the signaling through the serotonin and norepinephrine receptors, leading to downstream effects such as mood elevation and alleviation of depressive symptoms .
Pharmacokinetics
It is known to be a metabolite of venlafaxine , which is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of WY 45494 hydrochloride and their impact on its bioavailability would need further investigation.
Result of Action
The result of WY 45494 hydrochloride’s action is an increase in serotonergic and noradrenergic neurotransmission. This can lead to mood elevation and potential alleviation of depressive symptoms . .
Preparation Methods
The synthesis of 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methoxyphenylacetonitrile with methylamine, followed by cyclization with cyclohexanone. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: In biological research, it serves as a tool to investigate the mechanisms of action of similar compounds and their effects on biological systems.
Medicine: This compound is studied for its potential therapeutic effects and as a model compound to develop new medications.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13;/h6-9,15,17-18H,3-5,10-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPAFKGYJZARRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542837 |
Source
|
Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93413-90-2 |
Source
|
Record name | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-(1-(4-Methoxyphenyl)-2-(Methylamino)Ethyl)Cyclohexanol Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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